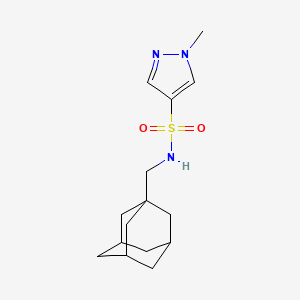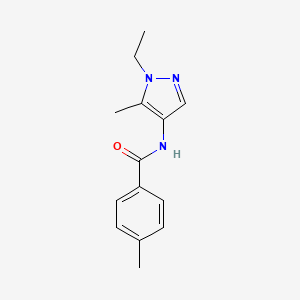![molecular formula C21H20ClN3O6S B4366652 ETHYL 3-({3-[(4-CHLOROPHENYL)SULFONYL]-5-METHOXYANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE](/img/structure/B4366652.png)
ETHYL 3-({3-[(4-CHLOROPHENYL)SULFONYL]-5-METHOXYANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Übersicht
Beschreibung
Ethyl 3-[({3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}amino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfonyl group, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-({3-[(4-CHLOROPHENYL)SULFONYL]-5-METHOXYANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the sulfonyl and methoxyphenyl groups. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Sulfonyl Group: This step may involve the reaction of the pyrazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where the pyrazole intermediate reacts with a methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[({3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}amino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[({3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}amino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ETHYL 3-({3-[(4-CHLOROPHENYL)SULFONYL]-5-METHOXYANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[({3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}amino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate can be compared with similar compounds such as:
Ethyl 3-[({3-[(4-bromophenyl)sulfonyl]-5-methoxyphenyl}amino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 3-[({3-[(4-methylphenyl)sulfonyl]-5-methoxyphenyl}amino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of chlorine.
Ethyl 3-[({3-[(4-fluorophenyl)sulfonyl]-5-methoxyphenyl}amino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
These comparisons highlight the unique properties of ETHYL 3-({3-[(4-CHLOROPHENYL)SULFONYL]-5-METHOXYANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE, such as its specific reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
ethyl 5-[[3-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]carbamoyl]-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O6S/c1-4-31-21(27)19-12-18(24-25(19)2)20(26)23-14-9-15(30-3)11-17(10-14)32(28,29)16-7-5-13(22)6-8-16/h5-12H,4H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCAJLMQWCHUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC(=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4366569.png)
![1-(4-chlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4366574.png)

![6-(difluoromethyl)-3-[(4-methylbenzoyl)amino]-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4366595.png)

![N,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B4366605.png)
![N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4366627.png)
![N~1~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4366628.png)
![N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4366631.png)
![N~1~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4366639.png)
![N~1~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4366643.png)
![2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE](/img/structure/B4366659.png)
![2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE](/img/structure/B4366660.png)
![2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)BENZAMIDE](/img/structure/B4366666.png)
